2-Amino-5-(methylthio)-1,3,4-thiadiazole

Catalog No.
S702741
CAS No.
5319-77-7
M.F
C3H5N3S2
M. Wt
147.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-(methylthio)-1,3,4-thiadiazole

CAS Number

5319-77-7

Product Name

2-Amino-5-(methylthio)-1,3,4-thiadiazole

IUPAC Name

5-methylsulfanyl-1,3,4-thiadiazol-2-amine

Molecular Formula

C3H5N3S2

Molecular Weight

147.2 g/mol

InChI

InChI=1S/C3H5N3S2/c1-7-3-6-5-2(4)8-3/h1H3,(H2,4,5)

InChI Key

PCLAZAJARAIGGD-UHFFFAOYSA-N

SMILES

CSC1=NN=C(S1)N

Synonyms

2-Amino-5-(methylthio)-1,3,4-thiadiazole; 2-Amino-5-(methylthio)thiadiazole; 2-Amino-5-methylmercapto-1,3,4-thiadiazole; 2-Amino-5-methylthio-1,2,4-thiadiazol; 5-(Methylthio)-2-amino-1,3,4-thiadiazole; 5-(Methylthio)-[1,3,4]thiadiazol-2-amine; 5-Amin

Canonical SMILES

CSC1=NN=C(S1)N

2-Amino-5-(methylthio)-1,3,4-thiadiazole is a heterocyclic compound with the molecular formula C₃H₅N₃S₂. This compound features a five-membered ring containing nitrogen and sulfur atoms, which contributes to its unique chemical properties. The presence of the amino and methylthio groups enhances its reactivity and biological activity. The compound is identified by its CAS number 108-33-8 and is recognized for its potential in various pharmacological applications.

Currently, there is no documented information regarding the specific mechanism of action of 2-Amino-5-(methylthio)-1,3,4-thiadiazole. Research into its potential biological activity or interaction with other compounds is not yet reported.

Further Research

2-Amino-5-(methylthio)-1,3,4-thiadiazole presents itself as a molecule with interesting structural features, but more research is needed to understand its full potential. Investigations into its:

  • Synthesis pathways with high yield and purity
  • Chemical reactivity and potential applications in organic synthesis
  • Biological activity and potential as a drug candidate
  • Safety profile and potential hazards

The chemical reactivity of 2-amino-5-(methylthio)-1,3,4-thiadiazole primarily stems from the functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Cyclization Reactions: This compound can participate in cyclization reactions to form more complex heterocycles, enhancing its pharmacological profile.
  • Condensation Reactions: It can react with carbonyl compounds to form thiazolidinones or thiazolidinethiones, which may exhibit enhanced biological activities.

2-Amino-5-(methylthio)-1,3,4-thiadiazole and its derivatives have shown a range of biological activities:

  • Antimicrobial Properties: Compounds containing the thiadiazole moiety are known for their broad-spectrum antimicrobial activity. Studies indicate that derivatives of this compound possess significant antimicrobial effects compared to standard drugs .
  • Antiparasitic Activity: Some derivatives have demonstrated cytostatic properties and activity against Trypanosoma species, indicating potential use in treating parasitic infections .
  • Anti-inflammatory Effects: Research suggests that modifications of this compound can lead to anti-inflammatory agents, further broadening its therapeutic applications.

Synthesis of 2-amino-5-(methylthio)-1,3,4-thiadiazole typically involves:

  • Starting Materials: The synthesis often begins with thiocarbohydrazide and appropriate methylating agents.
  • Refluxing: The reaction mixture is refluxed in a suitable solvent (such as ethanol or acetonitrile) to facilitate the formation of the thiadiazole ring.
  • Purification: The product is purified using crystallization or chromatography techniques.

Various synthetic routes have been explored to generate derivatives with enhanced properties .

Due to its diverse biological activities, 2-amino-5-(methylthio)-1,3,4-thiadiazole has several applications:

  • Pharmaceutical Development: Its derivatives are being investigated as potential lead compounds for new antimicrobial and antiparasitic drugs.
  • Agricultural Chemicals: Some derivatives are explored as agrochemicals due to their efficacy against plant pathogens.
  • Biochemical Research: This compound serves as a useful probe in biochemical studies involving enzyme interactions and receptor binding.

Interaction studies reveal that 2-amino-5-(methylthio)-1,3,4-thiadiazole can effectively interact with various biomolecules:

  • DNA Binding: The mesoionic nature of thiadiazoles allows them to bind strongly with DNA, potentially affecting gene expression.
  • Protein Interactions: Studies indicate that these compounds can influence protein functions through binding interactions, which may lead to altered biological pathways .

Several compounds share structural similarities with 2-amino-5-(methylthio)-1,3,4-thiadiazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Amino-5-mercapto-1,3,4-thiadiazoleContains a mercapto groupEnhanced reactivity towards electrophiles
2-Amino-5-sulfanyl-1,3,4-thiadiazoleContains a sulfanyl groupExhibits potent antimicrobial activity
2-Amino-1,3,4-thiadiazoleLacks methylthio groupKnown for broad-spectrum antimicrobial effects

These compounds exhibit varying degrees of biological activity and reactivity due to differences in their functional groups. The presence of the methylthio group in 2-amino-5-(methylthio)-1,3,4-thiadiazole contributes to its unique properties and potential applications in drug development.

Electronic Structure and Reactivity

The 2-Amino-5-(methylthio)-1,3,4-thiadiazole molecule (C₃H₅N₃S₂) possesses a distinctive electronic structure that contributes significantly to its chemical reactivity and biological properties. The five-membered 1,3,4-thiadiazole ring incorporates two electron-withdrawing imine (C=N) nitrogens, endowing it with a high electron affinity and unique electronic distribution. This heterocyclic core exhibits mesoionic behavior, which facilitates interactions with biological membranes and target proteins.

The electronic properties of thiadiazoles have garnered considerable interest because they possess an equal number of valence electrons and similar molecular structures to thiophenes, which are widely used in organic solar cells due to their relatively high hole mobilities and good light-harvesting properties. The presence of C-S σ* orbitals in the thiadiazole ring creates small regions of low electron density on the sulfur atom, enhancing target interactions and contributing to the compound's reactivity profile.

The amino group at the 2-position and methylthio substituent at the 5-position significantly influence the electron distribution across the ring system. The amino group serves as an electron-donating moiety, while the methylthio group contributes to the overall electronic properties through its sulfur atom. This electronic configuration creates a dipole moment that influences intermolecular interactions and reactivity patterns.

Table 1: Electronic Properties of 2-Amino-5-(methylthio)-1,3,4-thiadiazole

PropertyValueMethod of Determination
Molecular FormulaC₃H₅N₃S₂Analytical methods
Exact Mass146.99200Mass spectrometry
LogP0.77230Computational methods
PSA (Polar Surface Area)106.07000Computational methods
Index of Refraction1.662Experimental measurement

Bioisosteric Replacement in Heterocyclic Systems

One of the most significant aspects of 1,3,4-thiadiazole derivatives, including 2-Amino-5-(methylthio)-1,3,4-thiadiazole, is their role as bioisosteres in medicinal chemistry. The 1,3,4-thiadiazole ring system serves as a bioisostere of pyrimidine, which forms the core structure of three nucleic bases. This structural similarity enables thiadiazole derivatives to interact with DNA replication processes, contributing to their biological activities, particularly their anticancer properties.

Bioisosteric replacement with the thiadiazole scaffold has been extensively employed in drug design strategies to enhance pharmacological properties while maintaining biological activity. The replacement of other heterocyclic rings with thiadiazole often results in improved metabolic stability, enhanced bioavailability, and modified physicochemical properties. These modifications can significantly influence a compound's pharmacokinetic profile, potentially leading to improved therapeutic outcomes.

The 2-amino substituent on the thiadiazole ring provides an additional point for structural modifications and derivatization. The reactivity of this amine group allows for the development of numerous derivatives, making 2-amino-1,3,4-thiadiazole an excellent scaffold for designing pharmacologically active compounds. The covalent bonding of biologically active compounds with similar effects but different mechanisms of action can lead, through synergism, to derivatives with improved activity and reduced toxicity.

Computational Modeling of Biological Interactions

Computational approaches have been instrumental in understanding the structural and electronic properties of 2-Amino-5-(methylthio)-1,3,4-thiadiazole and predicting its interactions with biological targets. Density Functional Theory (DFT) calculations have been employed to analyze the electronic properties of thiadiazole derivatives, providing insights into their reactivity and potential biological activities.

In a comprehensive study using the B3LYP/6-31G(d) chemical model implemented in Gaussian 03W and GaussView software packages, researchers analyzed the band gap, HOMO and LUMO distributions, and absorption spectra of thiadiazole-containing structures. These computational investigations have revealed important structure-property relationships that guide the rational design of novel derivatives with enhanced biological activities.

Molecular docking experiments have been utilized to identify binding modes of thiadiazole ligands with target proteins, such as sterol 14-demethylase, providing valuable insights into their antimicrobial mechanisms. Additionally, molecular dynamics (MD) simulations conducted over 100 ns have validated theoretical studies of selected compounds, offering a dynamic perspective on ligand-protein interactions.

Computational estimation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties has also been performed for thiadiazole derivatives, correlating theoretical predictions with experimental data to guide the optimization of lead compounds. These computational approaches have significantly accelerated the discovery and development of novel thiadiazole-based therapeutic agents.

Mechanistic Insights into Biological Activity

The biological activities of 2-Amino-5-(methylthio)-1,3,4-thiadiazole and its derivatives stem from their unique structural and electronic properties. The mesoionic nature of the thiadiazole ring facilitates the compound's ability to cross biological membranes and interact with target proteins. The presence of electron-withdrawing nitrogen atoms in the ring, combined with the electron-donating amino group, creates a polarized electronic environment that enhances interactions with biological macromolecules.

In antimicrobial applications, thiadiazole derivatives have demonstrated activity against various pathogens, including Gram-positive bacteria (Staphylococcus aureus and Bacillus cereus), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and fungal strains (Aspergillus niger and Aspergillus fumigatus). The mechanism involves interference with essential cellular processes in microorganisms, leading to growth inhibition or cell death.

For anticancer applications, 1,3,4-thiadiazole derivatives can interfere with DNA replication processes due to their structural similarity to pyrimidine nucleobases. This interference disrupts cancer cell proliferation, contributing to their cytostatic properties. The cytostatic potential of 2-amino-1,3,4-thiadiazole was first discovered by Olsen et al., leading to numerous publications on 1,3,4-thiadiazole derivatives with anticancer activity.

Structure-activity relationship (SAR) studies have provided valuable insights into the features essential for biological activity. For instance, modifications at the amino group or introduction of different substituents at the 5-position can significantly alter the compound's efficacy against specific targets. These structure-activity correlations guide the rational design of more potent and selective derivatives.

XLogP3

0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

5319-77-7

Wikipedia

2-Amino-5-methylthio-1,3,4-thidiazole

Dates

Modify: 2023-08-15

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